molecular formula C8H10O B074371 2,7-Dimethyloxepine CAS No. 1487-99-6

2,7-Dimethyloxepine

Cat. No.: B074371
CAS No.: 1487-99-6
M. Wt: 122.16 g/mol
InChI Key: SFVUIUUSVAMYPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinethazone is synthesized through a multi-step process involving the formation of a quinazoline ring system. The synthesis typically starts with the reaction of anthranilic acid derivatives with formamide to form quinazolinone intermediates. These intermediates are then chlorinated and sulfonated to yield the final product, quinethazone .

Industrial Production Methods: In industrial settings, the production of quinethazone involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Quinethazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have diverse pharmacological activities .

Scientific Research Applications

Quinethazone has a wide range of applications in scientific research:

Mechanism of Action

Quinethazone exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The resulting diuretic effect reduces blood volume and, consequently, blood pressure . Additionally, quinethazone may activate calcium-activated potassium channels in vascular smooth muscle, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Quinethazone’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

2,7-dimethyloxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVUIUUSVAMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342126
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-99-6
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyloxepine
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2,7-Dimethyloxepine
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2,7-Dimethyloxepine
Reactant of Route 5
2,7-Dimethyloxepine

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